![molecular formula C12H15NO5 B113065 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid CAS No. 83349-20-6](/img/structure/B113065.png)
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Overview
Description
“4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is a compound with the molecular formula C12H15NO4 . It is also known by other names such as N-Cbz-gaba, Carbobenzoxy-4-aminobutyric acid, and 4-(((Benzyloxy)carbonyl)amino)butanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff base ligands were obtained by condensation reaction of methanolic solution of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NCCCC(=O)O . This represents the connectivity of atoms in the molecule .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 237.25 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 271.08445790 g/mol .
Scientific Research Applications
Biocatalysis in Amino Acid Synthesis
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is utilized in the biocatalytic synthesis of amino acids. For example, the stereoselective synthesis of 2-Amino-4-hydroxybutanoic acid employs a systems biocatalysis approach, combining an aldol reaction with a stereoselective transamination process. This innovative method uses class II pyruvate aldolase from E. coli and pyridoxal phosphate-dependent transaminase, achieving high product concentrations and yields (Hernández et al., 2017).
Synthesis of Amino Acid Derivatives
The compound is also involved in the synthesis of amino acid derivatives. For instance, 4-hydroxybenzyl-substituted amino acid derivatives were isolated from Gastrodia elata, including pyroglutamate derivatives with 4-hydroxybenzyl units and thioether-bonded derivatives, which are of interest due to their potential biological activities and unique structural properties (Guo et al., 2015).
Chiral Solvating Agents
Novel chiral calix[4]arene derivatives have been synthesized using this compound. These derivatives are used as chiral solvating agents for α-hydroxy carboxylic acids, demonstrating different chiral recognition abilities and functioning as effective chiral shift reagents (Bozkurt, 2013).
Inhibitors and Biological Assays
This chemical is also a key player in developing HIV-protease assays and cholinesterase inhibitors. For example, a selective HIV-Protease assay was developed using a chromogenic amino acid derived from this compound (Badalassi et al., 2002). Additionally, a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized as potential acetyl- and butyrylcholinesterase inhibitors (Kos et al., 2021).
Anti-Diabetic Applications
In the field of diabetes research, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, a derivative of this compound, has shown potential as an anti-diabetic agent. A study indicated its significant effect in reducing fasting blood glucose levels and improving serum lipids in diabetic rats (Khurana et al., 2018).
Corrosion Inhibition
In the industrial sector, derivatives of this compound have been used as corrosion inhibitors. For instance, a novel corrosion inhibitor was synthesized for use in Iraq's oil installations, showing excellent inhibition properties and forming a protective layer on carbon steel surfaces (Fadel & Yousif, 2020).
Mechanism of Action
Target of Action
It’s known that this compound is a type of organoboron reagent , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron reagent interacts with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group to the palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules being coupled.
Pharmacokinetics
The compound’s lipophilicity and molecular weight (2392443 g/mol ) could potentially influence its bioavailability.
Result of Action
As an organoboron reagent, it could potentially contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions . This could result in the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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